Scientific Field: This compound is widely used in organic chemistry.
Application Summary: 4-Fluorophenylboronic acid is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It’s also used to make novel biologically active terphenyls .
Experimental Procedures: This compound is typically used in Suzuki-Miyaura coupling reactions . These reactions involve the cross-coupling of an organoboron compound (like 4-Fluorophenylboronic acid) with a halide or pseudohalide using a palladium catalyst .
Results or Outcomes: The outcomes of these reactions are biaryl compounds, which are commonly found in pharmaceuticals and organic materials .
Scientific Field: This compound is also used in organic chemistry, particularly in the production of anesthetics .
Application Summary: 4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics .
Experimental Procedures: The specific procedures can vary depending on the desired anesthetic. This compound is typically used as a building block in various organic synthesis reactions .
Results or Outcomes: The outcomes of these reactions are fluorinated anesthetics . Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 233.2 g/mol. It is characterized by a dihydropyridine structure, which includes a carboxylic acid functional group and a fluorophenyl substituent. The compound's IUPAC name reflects its complex structure, highlighting the presence of both a fluorine atom and a carboxylic acid group. Its chemical structure can be represented in SMILES notation as O=C(O)C1=CC=CN(C2=CC=C(F)C=C2)C1=O
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These reactions are significant in organic synthesis, particularly in creating derivatives that may possess enhanced biological activity.
Synthesis of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods:
For example, one common approach involves the use of 4-fluorobenzaldehyde and a suitable β-keto ester under acidic conditions to facilitate cyclization and subsequent carboxylation.
The applications of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid span various fields:
Interaction studies involving 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid focus on its binding affinity with biological targets. Such studies typically employ techniques like:
Understanding these interactions is crucial for developing effective drugs and therapeutic agents.
Several compounds share structural similarities with 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Here are some notable examples:
Compound Name | Chemical Formula | Biological Activity |
---|---|---|
4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Potential anticancer properties | |
1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Antimicrobial activity | |
1-(4-Fluorophenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Enzyme inhibition |
These compounds highlight the diversity within the dihydropyridine class while showcasing unique substituent effects that can influence their biological activities. The presence of different functional groups can significantly alter their pharmacological profiles, making them valuable in drug discovery and development efforts.
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid emerged as a synthetic derivative of the dihydropyridine (DHP) family, a class of heterocyclic compounds with significant pharmacological and synthetic utility. While 1,4-dihydropyridines gained prominence in the mid-20th century for their cardiovascular applications, 1,2-dihydropyridines like this compound were explored later due to their unique electronic and structural properties. The synthesis of this specific derivative aligns with advancements in fluorinated aromatic chemistry and heterocyclic ring functionalization, driven by the need for bioactive intermediates in medicinal chemistry. Early reports of its synthesis appear in patents and organic chemistry literature post-2010, with optimized routes involving cyclocondensation reactions and fluorophenyl group incorporation.
The compound is systematically named 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid under IUPAC rules. Key identifiers include:
Synonymous designations include experimental codes (e.g., SMR000019463, MLS000043036) and vendor-specific catalog numbers (e.g., U105939, 182733). Its identification in spectral databases relies on characteristic $$ ^1\text{H} $$ NMR signals for the fluorophenyl ring ($$\delta$$ 7.1–7.8 ppm) and pyridinone carbonyl groups ($$\delta$$ 160–180 ppm).
This compound belongs to the 1,2-dihydropyridine subclass, distinguished by partial saturation at the 1,2-positions of the pyridine ring. Key classification features:
Property | Description |
---|---|
Ring System | Six-membered heterocycle with one nitrogen atom |
Saturation | Non-aromatic due to two conjugated double bonds (1,2-dihydro state) |
Functional Groups | Carboxylic acid (C3), ketone (C2), fluorophenyl substituent (N1) |
Aromaticity | Non-aromatic; exhibits partial conjugation but lacks full $$\pi$$-delocalization |
Its electronic structure places it between fully aromatic pyridines and fully saturated piperidines, enabling unique reactivity in cycloadditions and redox reactions.
As a 1,2-dihydropyridine, this compound contrasts with the more prevalent 1,4-DHPs used in calcium channel blockers (e.g., nifedipine). Structural and functional comparisons:
The carboxylic acid group at C3 enhances hydrogen-bonding capacity, making it valuable in coordination chemistry and metal-organic framework (MOF) synthesis. Unlike 1,4-DHPs, its 1,2-dihydro configuration predisposes it to oxidation to pyridine derivatives under mild conditions.
X-ray diffraction studies (though not directly available in sources) predict a planar fluorophenyl ring orthogonal to the pyridinone plane, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen. Key spectroscopic features:
The 1,2-dihydropyridine core exhibits keto-enol tautomerism, though the diketone form dominates due to conjugation with the carboxylic acid group. Substituent effects:
Adapting the classical Hantzsch synthesis, this compound is prepared via a three-component reaction:
Key Reaction Parameters:
The carboxylic acid group enables further derivatization:
The compound serves as a precursor for: